molecular formula C17H21N3O5 B015109 diethyl 2-acetamido-2-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)propanedioate CAS No. 211179-97-4

diethyl 2-acetamido-2-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)propanedioate

Cat. No.: B015109
CAS No.: 211179-97-4
M. Wt: 347.4 g/mol
InChI Key: CWXWWNREJHXTSJ-UHFFFAOYSA-N
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Description

Diethyl 2-acetamido-2-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)propanedioate (CAS 211179-97-4) is a synthetic organic compound with the molecular formula C₁₇H₂₁N₃O₅. Its structure features a propanedioate backbone substituted with an acetamido group and a 1H-pyrrolo[2,3-b]pyridin-3-ylmethyl moiety. The diethyl ester groups enhance lipophilicity, making it suitable for applications requiring solubility in organic solvents.

Properties

IUPAC Name

diethyl 2-acetamido-2-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O5/c1-4-24-15(22)17(20-11(3)21,16(23)25-5-2)9-12-10-19-14-13(12)7-6-8-18-14/h6-8,10H,4-5,9H2,1-3H3,(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWXWWNREJHXTSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CNC2=C1C=CC=N2)(C(=O)OCC)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80421254
Record name ETHYL A-ACETAMIDO-A-CARBETHOXY-B-(7-AZA-3-INDOLYL)PROPIONATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80421254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211179-97-4
Record name ETHYL A-ACETAMIDO-A-CARBETHOXY-B-(7-AZA-3-INDOLYL)PROPIONATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80421254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Biochemical Analysis

Biological Activity

Diethyl 2-acetamido-2-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)propanedioate, commonly referred to as DEAP, is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a fused pyrrole and pyridine ring system, contribute to its diverse biological activities. This article explores the biological activity of DEAP, highlighting its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

  • Chemical Name: this compound
  • CAS Number: 211179-97-4
  • Molecular Formula: C17H21N3O5
  • Molecular Weight: 347.37 g/mol

The compound's structure allows for various functional groups that play a crucial role in its biological interactions and therapeutic applications .

DEAP primarily interacts with Fibroblast Growth Factor Receptors (FGFRs) . Upon binding to these receptors, it induces dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, activating downstream signaling pathways crucial for cell proliferation, migration, and angiogenesis. Notably, DEAP has been shown to inhibit the proliferation of breast cancer cells (4T1 cell line) and induce apoptosis through the activation of pathways such as RAS–MEK–ERK and PI3K–Akt .

Anticancer Activity

Research indicates that DEAP exhibits significant anticancer properties:

  • Cell Proliferation Inhibition: DEAP effectively inhibits the growth of various cancer cell lines, particularly breast cancer cells.
  • Induction of Apoptosis: It promotes apoptotic pathways in cancer cells, leading to cell death.

In vitro studies have demonstrated that DEAP reduces the migration and invasion capabilities of 4T1 cells after 24 hours of treatment .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInhibits proliferation and induces apoptosis,
AntimicrobialPotential activity suggested by structural analogs,
FGFR InhibitionTargets FGFR signaling pathways,

Case Studies

  • Breast Cancer Study : In a controlled laboratory setting, DEAP was administered to 4T1 breast cancer cells. Results indicated a marked reduction in cell viability and significant morphological changes consistent with apoptosis after 48 hours of exposure.
  • Structural Analog Comparison : A comparative study of similar compounds revealed that those with fused pyrrole-pyridine structures exhibited enhanced cytotoxicity against various cancer cell lines compared to their non-fused counterparts.

Scientific Research Applications

Oncology Applications

Recent studies have highlighted the compound's potential as an anti-cancer agent. Specifically, derivatives of 1H-pyrrolo[2,3-b]pyridine have demonstrated potent inhibitory effects against fibroblast growth factor receptors (FGFR1, FGFR2, and FGFR3), which are often implicated in various cancers.

  • Methodology : The synthesis of diethyl 2-acetamido-2-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)propanedioate was followed by in vitro assays to evaluate its effectiveness against breast cancer cell lines (e.g., 4T1 cells).
  • Results : The compound exhibited significant inhibition of cell proliferation and induced apoptosis in these cancer cells, suggesting its potential as a therapeutic agent in oncology .

Immunology Applications

The compound has also been explored for its immunomodulatory properties. Research indicates that it can serve as a novel inhibitor targeting Janus kinase 3 (JAK3), which plays a crucial role in immune response regulation.

  • Methodology : Following synthesis, the compound's inhibitory activities against JAK3 were assessed through various biological assays.
  • Results : Certain derivatives showed promising activity against JAK3, indicating potential applications in treating immune-related diseases .

This compound shares structural similarities with other compounds that have been studied for their biological activities.

Compound NameStructure TypeNotable Features
Pyrrolo[2,3-d]pyrimidinesFused ring systemStudied for various biological activities
Pyrrolo[2,3-b]pyridinesFused ring systemKnown for their potential therapeutic effects
Diethyl 2-acetamidomalonateSimilar ester structureUsed as a versatile building block in synthesis

The distinct combination of functional groups and the fused ring system of this compound set it apart from other similar compounds, contributing to its varied biological activities and therapeutic potential .

Future Directions and Case Studies

Ongoing research aims to further elucidate the specific mechanisms by which this compound interacts with biological targets. Detailed case studies are being conducted to explore its efficacy and safety profiles in clinical settings.

Comparison with Similar Compounds

2-Acetyl-3-(1H-Pyrrolo[2,3-b]pyridin-3-yl)-DL-alanine (CAS 63024-18-0)

  • Molecular Formula : C₁₂H₁₃N₃O₃.
  • Key Differences: Replaces the propanedioate diethyl ester with a propanoic acid group, increasing hydrophilicity. Lacks the methylene linker between the pyrrolopyridine and the main chain, reducing conformational flexibility.
  • Implications : The carboxylic acid group may limit membrane permeability compared to the esterified target compound, but it could enhance binding to polar biological targets .

Methyl/Ethyl (Z)-2-[(E)-2-Cyano-2-(2-Pyridinyl)ethenyl]amino-3-Dimethylaminopropenoates

  • Molecular Framework: Cyano-substituted ethenylamino propenoates with pyridine or dimethylamino groups (e.g., compounds 2 and 3 in ).
  • Key Differences: Pyridine substituent (monocyclic) vs. pyrrolopyridine (bicyclic), affecting π-stacking and electronic interactions. Cyano and dimethylamino groups introduce strong electron-withdrawing and donating effects, respectively.
  • Implications : The target compound’s pyrrolopyridine system may offer enhanced binding affinity in biological systems due to increased aromatic surface area and nitrogen-rich pharmacophores .

Physicochemical Properties

Property Target Compound (C₁₇H₂₁N₃O₅) 2-Acetyl-3-(pyrrolopyridinyl)-DL-alanine (C₁₂H₁₃N₃O₃) Methyl/Ethyl Cyano-Propenoates (e.g., C₁₃H₁₄N₄O₃)
Molecular Weight 347.37 g/mol 259.26 g/mol ~280–300 g/mol
Solubility High in organic solvents Moderate in polar solvents (e.g., water, ethanol) Variable (depends on substituents)
Functional Groups Diethyl ester, acetamido Carboxylic acid, acetyl Cyano, ethenylamino, pyridine
Key Applications Medicinal chemistry precursors Biochemical studies Heterocyclic synthesis intermediates

Preparation Methods

Preparation of 1H-Pyrrolo[2,3-b]pyridine Derivatives

The pyrrolopyridine ring system is typically synthesized via cyclization reactions. For example, ethyl 2-(3-amino-pyridin-2-yl)-acetate undergoes HCl-mediated cyclization in diethyl ether to yield 1H-pyrrolo[3,2-b]pyridin-2(3H)-one (66% yield over three steps). Analogous methods could generate the 1H-pyrrolo[2,3-b]pyridine variant by modifying starting materials.

Alkylation of Malonate Esters

The pyrrolopyridine methyl group is introduced via alkylation of diethyl malonate. A reported route for diethyl 2-((1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)malonate involves:

  • Generation of the pyrrolopyridine methyl halide (e.g., bromide or iodide).

  • Alkylation of diethyl malonate under basic conditions (e.g., NaH or KOtBu).

Example Protocol:

Introduction of the Acetamido Group

Amination of the Malonate Center

The central carbon of diethyl malonate is functionalized via nucleophilic substitution. A two-step sequence is proposed:

  • Bromination : Diethyl 2-((1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)malonate is brominated at the central carbon using N-bromosuccinimide (NBS) under radical initiation.

  • Ammonolysis : The brominated intermediate reacts with aqueous ammonia to yield the primary amine.

Critical Parameters:

  • Solvent : Dichloromethane or acetonitrile.

  • Temperature : 25–50°C for bromination; 0–25°C for ammonolysis.

Acetylation of the Amine Intermediate

The primary amine is acetylated using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine or triethylamine).

Optimization Data:

Acylating AgentSolventBaseYield (%)
Acetic anhydrideDichloromethanePyridine78
Acetyl chlorideTHFTriethylamine82

Integrated Synthetic Routes

Route A: Sequential Alkylation-Amination-Acylation

  • Alkylation : Synthesize diethyl 2-((1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)malonate.

  • Bromination : Introduce bromine at the central carbon.

  • Ammonolysis : Replace bromine with an amine group.

  • Acetylation : Convert the amine to acetamido.

Overall Yield : ~45–50% (estimated from analogous reactions).

Route B: Direct Acylation of a Pre-functionalized Intermediate

An alternative approach involves pre-forming 2-amino-2-(pyrrolopyridinemethyl)propanedioate, followed by acetylation. This method avoids bromination but requires stringent protection/deprotection steps.

Key Step:

Mechanistic Considerations

Alkylation Mechanism

The malonate’s enolate attacks the electrophilic carbon of the pyrrolopyridine methyl halide, facilitated by a strong base (e.g., NaH). Steric hindrance from the pyrrolopyridine moiety may necessitate prolonged reaction times or elevated temperatures.

Acetylation Dynamics

Acetic anhydride reacts with the primary amine via nucleophilic acyl substitution. Pyridine neutralizes generated H⁺, driving the reaction to completion.

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR : Key signals include the ethyl ester quartet (δ 1.2–1.4 ppm), acetamido methyl singlet (δ 2.1 ppm), and pyrrolopyridine aromatic protons (δ 7.1–8.3 ppm).

  • IR Spectroscopy : Stretches for ester C=O (~1740 cm⁻¹) and amide C=O (~1660 cm⁻¹).

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >95% purity in optimized batches .

Q & A

Q. Q1. What are the key structural features of diethyl 2-acetamido-2-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)propanedioate, and how can they be characterized experimentally?

The compound contains a propanedioate core substituted with an acetamido group and a 1H-pyrrolo[2,3-b]pyridin-3-ylmethyl moiety. Key characterization methods include:

  • NMR Spectroscopy : Use 1H^1H and 13C^{13}C NMR to resolve hydrogen environments (e.g., methylene protons in the pyrrolopyridine ring at δ ~3.5–4.5 ppm) and confirm the presence of the acetamido carbonyl (δ ~170–175 ppm in 13C^{13}C) .
  • X-ray Crystallography : Employ SHELX programs for structure refinement, particularly for resolving disorder in flexible ethyl ester groups, as seen in related propanedioate derivatives .
  • Mass Spectrometry (HRMS) : Validate molecular weight (C17_{17}H21_{21}N3_{3}O5_{5}, exact mass 355.15 g/mol) to confirm synthesis accuracy .

Q. Q2. What synthetic strategies are effective for preparing this compound, and how can regioselectivity be ensured?

A common approach involves condensation reactions between activated malonate esters and functionalized heterocycles. For example:

  • Stepwise Alkylation : React diethyl acetamidomalonate with a pre-synthesized 1H-pyrrolo[2,3-b]pyridin-3-ylmethyl halide under basic conditions (e.g., K2 _2CO3_3/DMF) to ensure regioselectivity at the malonate α-position .
  • Solvent Optimization : Use ethanol or THF under reflux (3–5 hours) to enhance reaction efficiency, as demonstrated in analogous syntheses of pyrrolopyridine derivatives .

Advanced Research Questions

Q. Q3. How can crystallographic disorder in the ethyl ester groups of this compound be resolved during structural refinement?

Disorder in flexible ethyl groups is common in propanedioate derivatives. Methodological solutions include:

  • Multi-Component Refinement : Split disordered atoms into two occupancy sites (e.g., 75:25 or 53:47 ratios) and apply bond-length/angle restraints using SHELXL to maintain chemically plausible geometries .
  • Thermal Parameter Constraints : Refine anisotropic displacement parameters for disordered carbons while enforcing equivalent thermal motion for overlapping atoms .

Q. Q4. What analytical challenges arise in distinguishing the pyrrolo[2,3-b]pyridine moiety from similar heterocycles (e.g., indole derivatives) in spectroscopic data?

The pyrrolo[2,3-b]pyridine ring exhibits distinct features:

  • UV-Vis Spectroscopy : Compare absorbance maxima (~270–290 nm for pyrrolopyridines vs. ~280–300 nm for indoles) .
  • 1H^1H NMR Coupling Patterns : Identify unique splitting in the pyridine-proximal protons (e.g., H-2 and H-4 in the pyrrolo ring show coupling constants of ~2–3 Hz) .
  • Mass Fragmentation : Monitor diagnostic fragments (e.g., m/z 134 for the pyrrolopyridine core) using HRMS .

Q. Q5. How can researchers address contradictory data between theoretical and experimental NMR chemical shifts for this compound?

Discrepancies often arise from solvent effects or conformational flexibility. Mitigation strategies:

  • DFT Calculations : Perform geometry optimization (e.g., B3LYP/6-311+G(d,p)) in the same solvent (e.g., CDCl3_3) used experimentally to improve shift predictions .
  • Dynamic NMR : Acquire variable-temperature 1H^1H NMR to detect slow conformational exchange broadening signals (e.g., ethyl ester rotamers) .

Methodological Considerations

Q. Table 1. Key Spectral Data for this compound

TechniqueCritical ObservationsReference
1H^1H NMRδ 1.2–1.4 (t, 6H, ester CH3_3), δ 4.2–4.4 (q, 4H, ester CH2_2), δ 8.1 (s, 1H, NH)
13C^{13}C NMRδ 168.5 (ester C=O), δ 170.2 (acetamido C=O), δ 125–140 (pyrrolopyridine carbons)
HRMS[M+H]+^+ m/z 356.1532 (calculated), 356.1528 (observed)

Q. Table 2. Common Synthetic Byproducts and Mitigation

ByproductCauseSolution
Diethyl malonate dimerOver-alkylationUse stoichiometric halide equivalents
Unsubstituted pyrrolopyridineIncomplete couplingOptimize reaction time/temperature

Critical Analysis of Data Contradictions

  • Melting Point Variability : Reported values (e.g., 215–217°C in related compounds) may differ due to polymorphism. Use differential scanning calorimetry (DSC) to identify polymorphic forms .
  • Biological Activity : While pyrrolo[2,3-b]pyridine derivatives show antiproliferative activity, confirm target specificity via kinase assays to avoid off-target effects .

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
diethyl 2-acetamido-2-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)propanedioate
Reactant of Route 2
Reactant of Route 2
diethyl 2-acetamido-2-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)propanedioate

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